3-Chloro-5-hydroxybenzoic Acid

Beschreibung

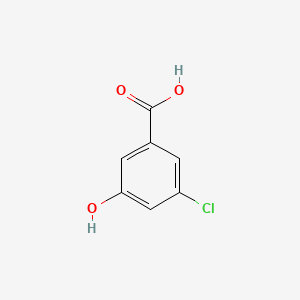

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOLIYHZZKAIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517335 | |

| Record name | 3-Chloro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53984-36-4 | |

| Record name | 3-Chloro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-hydroxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Chloro-5-hydroxybenzoic Acid

CAS Number: 53984-36-4

In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-Chloro-5-hydroxybenzoic acid, a versatile organic compound with significant applications in pharmaceutical and agricultural research. It serves as a selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor, making it a valuable tool for studying metabolic pathways and developing novel therapeutics.

Core Compound Properties

This compound is a halogenated derivative of hydroxybenzoic acid. Its chemical structure and properties are summarized below.

| Property | Value |

| CAS Number | 53984-36-4[1][2][3][4][5] |

| Molecular Formula | C₇H₅ClO₃[1][3] |

| Molecular Weight | 172.57 g/mol [1][2][3] |

| Appearance | Off-white to white or beige solid, powder, or crystal[1][2] |

| Purity | ≥95% (HPLC), ≥97% (HPLC), >98.0% (GC)[1][2] |

| Melting Point | 244.0 to 248.0 °C |

| Solubility | Soluble in DMSO (e.g., 15 mg/mL)[2] |

| Storage Conditions | Store at 0-8 °C or room temperature[1][2] |

| SMILES String | Oc1cc(Cl)cc(c1)C(O)=O[2] |

| InChI Key | RJOLIYHZZKAIET-UHFFFAOYSA-N[2] |

Biological Activity and Applications

This compound is a potent and selective agonist of the lactate receptor GPR81.[2][6][7] This activity makes it a significant molecule for research in metabolic diseases.

Key Biological Activities:

-

Selective GPR81 Agonist: It selectively activates GPR81, a receptor involved in the regulation of lipolysis.[2][7] The activation of GPR81 in adipose tissue leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits lipolysis.[8]

-

Antilipolytic Effects: By activating GPR81, the compound has been shown to reduce the release of free fatty acids from adipocytes.[6] In vivo studies in mouse models of obesity have demonstrated significant reductions in free fatty acids, with a minimum efficacious dose of 30 mg/kg.[6]

-

Potential Therapeutic Agent: Its ability to modulate lipid metabolism without the flushing side effects associated with other lipid-lowering agents like niacin (which acts on the related GPR109a receptor) makes it an attractive candidate for the treatment of dyslipidemia.[2]

Table of GPR81 Agonist Potency (EC₅₀):

| Species | EC₅₀ (μM) |

| Human | 16 |

| Monkey | 17 |

| Dog | 67 |

| Rat | 7 |

| Mouse | 22 |

| Hamster | 27 |

Source: MedchemExpress, Selleck Chemicals[6]

Primary Applications:

-

Pharmaceutical Research: Serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications.[4]

-

Agrochemical Development: Utilized in the formulation of herbicides and fungicides.[4]

-

Biochemical Research: Employed to study enzyme activity and metabolic pathways, particularly those related to GPR81 signaling.[4]

-

Analytical Chemistry: Used as a reagent in various analytical methods.[4]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the GPR81 signaling pathway and a proposed experimental workflow for assessing the compound's activity.

Caption: GPR81 activation by this compound inhibits adenylyl cyclase, reducing cAMP and lipolysis.

Caption: A plausible synthetic route to this compound from 3-hydroxybenzoic acid.

Experimental Protocols

Proposed Synthesis of this compound

Materials:

-

3-Hydroxybenzoic acid

-

N-Chlorosuccinimide (NCS) or other suitable chlorinating agent

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 3-hydroxybenzoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the chlorinating agent (e.g., NCS) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

-

Perform an aqueous work-up, extracting the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

GPR81 Agonist Activity Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine the agonist activity of this compound at the GPR81 receptor by measuring the inhibition of forskolin-stimulated cAMP production.[10][11]

Materials:

-

A cell line stably expressing human GPR81 (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium and supplements

-

Forskolin

-

This compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Multi-well assay plates (e.g., 96- or 384-well)

Procedure:

-

Cell Seeding: Seed the GPR81-expressing cells into multi-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration known to elicit a submaximal stimulation of cAMP production (e.g., EC₈₀).

-

Assay: a. Wash the cells with assay buffer. b. Add the serially diluted this compound to the wells and incubate for a short period. c. Add the forskolin solution to all wells except the negative control. d. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the compound that causes a 50% inhibition of the forskolin-stimulated cAMP response.

In Vivo Lipolysis Assay in a Mouse Model

This protocol outlines a method to assess the antilipolytic effects of this compound in vivo by measuring plasma free fatty acid (FFA) levels in mice.[6]

Materials:

-

Male C57BL/6J mice on a high-fat diet

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Free fatty acid quantification kit

Procedure:

-

Acclimatization and Dosing: Acclimatize the mice and fast them overnight. Administer this compound orally at various doses (e.g., 30, 100, and 300 mg/kg) or the vehicle control.

-

Blood Collection: At specified time points post-dosing (e.g., 1, 2, 4 hours), collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) into EDTA-coated tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

FFA Quantification: Measure the concentration of free fatty acids in the plasma samples using a commercial quantification kit.

-

Data Analysis: Compare the plasma FFA levels in the compound-treated groups to the vehicle-treated group at each time point. A significant reduction in FFA levels indicates an in vivo antilipolytic effect.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectrophotometry (typically around 220-300 nm for benzoic acid derivatives).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

References

- 1. researchgate.net [researchgate.net]

- 2. zen-bio.com [zen-bio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]

- 9. connectsci.au [connectsci.au]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Chloro-5-hydroxybenzoic Acid molecular weight

An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzoic Acid

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, biological activity, and experimental data related to this compound.

Core Properties

This compound is a chemical compound with the molecular formula C₇H₅ClO₃.[1][2][3] It is recognized for its role as a selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.[4] Its CAS number is 53984-36-4.[1][2][3]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 172.57 g/mol | [1] |

| Molecular Formula | C₇H₅ClO₃ | [1][2][3] |

| Purity | ≥97% (HPLC) | [1] |

| Appearance | White to Orange to Green powder/crystal | [2] |

| Human GPR81 EC₅₀ | 16 µM | [4] |

Biological Activity and Signaling Pathway

This compound is a potent and selective agonist of the GPR81 lactate receptor.[4] Activation of GPR81, particularly in adipose tissue, leads to a reduction in triglyceride lipolysis. This mechanism is similar to the action of niacin on GPR109a, which is used in the treatment of dyslipidemia. The selectivity of this compound for GPR81 may offer a therapeutic advantage by avoiding the side effects associated with GPR109a agonism, such as flushing and pruritus.

The simplified signaling pathway for GPR81-mediated inhibition of lipolysis is illustrated below.

Caption: GPR81 activation by this compound inhibits lipolysis.

Experimental Protocols and In Vivo Data

In Vivo Lipolysis Assay in Mice

A key experiment demonstrating the efficacy of this compound involves its administration to obese mice to measure its effect on lipolysis.

Objective: To determine the in vivo effect of this compound on free fatty acid levels in a mouse model of obesity.

Methodology:

-

Animal Model: C57Bl6/J mice are fed a high-fat diet for 10 weeks to induce obesity.

-

Fasting: Mice are fasted overnight prior to the experiment.

-

Compound Administration: this compound is administered orally (PO) at varying doses (e.g., 30, 100, and 300 mg/kg).

-

Sample Collection: Blood samples are collected at specified time points post-administration.

-

Analysis: Plasma is analyzed to determine the concentration of nonesterified free fatty acids (NEFA).

-

Outcome: A significant reduction in free fatty acids indicates that the compound effectively inhibits lipolysis in vivo. A minimum efficacious dose was identified as 30 mg/kg in the described study.[4]

The general workflow for this type of in vivo experiment is outlined below.

Caption: Workflow for an in vivo lipolysis study in mice.

Potency Across Species

The potency of this compound has been evaluated across GPR81 orthologs from various species. This is crucial for preclinical model selection and translational studies.

| Species | GPR81 EC₅₀ (µM) |

| Human | 16 |

| Monkey | 17 |

| Dog | 67 |

| Rat | 7 |

| Mouse | 22 |

| Hamster | 27 |

| Data sourced from MedchemExpress.[4] |

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Chloro-5-hydroxybenzoic Acid, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the core chemical transformations, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its substituted benzoic acid structure allows for diverse functionalization, making it a crucial component in the development of novel therapeutic agents and crop protection chemicals. This guide outlines a robust and well-documented three-step synthesis pathway starting from the readily available 3-chlorobenzoic acid.

Overview of the Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence:

-

Nitration: Electrophilic aromatic substitution on 3-chlorobenzoic acid to introduce a nitro group at the C5 position, yielding 3-chloro-5-nitrobenzoic acid.

-

Reduction: Conversion of the nitro group in 3-chloro-5-nitrobenzoic acid to an amino group, resulting in the formation of 3-amino-5-chlorobenzoic acid.

-

Diazotization and Hydrolysis: Transformation of the amino group of 3-amino-5-chlorobenzoic acid into a diazonium salt, followed by hydrolysis to introduce a hydroxyl group, affording the final product, this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Logical workflow of the synthesis process.

Detailed Synthesis Pathway

The chemical transformations involved in the synthesis are illustrated below:

Caption: Chemical transformations in the synthesis pathway.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Nitration of 3-Chlorobenzoic Acid

This procedure describes the synthesis of 3-chloro-5-nitrobenzoic acid.

-

Materials and Reagents:

-

3-Chlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3-chlorobenzoic acid to concentrated sulfuric acid while stirring.

-

Cool the mixture to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

Step 2: Reduction of 3-Chloro-5-nitrobenzoic Acid

This procedure outlines the synthesis of 3-amino-5-chlorobenzoic acid.

-

Materials and Reagents:

-

3-Chloro-5-nitrobenzoic acid

-

Iron powder

-

Concentrated hydrochloric acid

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, create a suspension of 3-chloro-5-nitrobenzoic acid in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing with vigorous stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the hot mixture through a celite pad to remove the iron sludge.

-

Wash the filter cake with hot ethanol.

-

Combine the filtrate and washings, and remove the ethanol under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 3: Diazotization and Hydrolysis of 3-Amino-5-chlorobenzoic Acid

This final step describes the conversion to this compound.

-

Materials and Reagents:

-

3-Amino-5-chlorobenzoic acid

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Water

-

Ice

-

-

Procedure:

-

Dissolve 3-amino-5-chlorobenzoic acid in dilute sulfuric acid at a low temperature (0-5 °C) in a beaker placed in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise to the mixture while maintaining the temperature between 0-5 °C. Stir vigorously during the addition.

-

After the addition is complete, continue stirring for 30 minutes at the same temperature.

-

Slowly and carefully add the diazonium salt solution to a separate flask containing boiling water.

-

Boil the mixture for 15-30 minutes until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or aqueous ethanol) to obtain pure this compound.

-

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis. Please note that yields can vary based on reaction scale and specific conditions.

| Step | Reactant | Product | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Nitration | 3-Chlorobenzoic acid | 3-Chloro-5-nitrobenzoic acid | HNO₃, H₂SO₄ | 0 - 25 | 3 - 4 | 85 - 95 |

| 2. Reduction | 3-Chloro-5-nitrobenzoic acid | 3-Amino-5-chlorobenzoic acid | Fe, HCl or H₂, Pd/C | Reflux | 2 - 4 | 80 - 90 |

| 3. Diazotization & Hydrolysis | 3-Amino-5-chlorobenzoic acid | This compound | NaNO₂, H₂SO₄, H₂O | 0 - 100 | 1 - 2 | 70 - 85 |

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. The described three-step process, involving nitration, reduction, and diazotization followed by hydrolysis, offers a reliable method for obtaining this important chemical intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to standard laboratory safety procedures is paramount when performing these chemical transformations.

Technical Guide: Solubility of 3-Chloro-5-hydroxybenzoic Acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3-Chloro-5-hydroxybenzoic Acid in Dimethyl Sulfoxide (DMSO), a crucial parameter for its application in research and development. This compound is a selective agonist for the G-protein coupled receptor 81 (GPR81), also known as the lactate receptor, making it a valuable tool in metabolic disease research[1][2][3]. Its utility extends to being an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory and analgesic medications, as well as in the formulation of agrochemicals like herbicides and fungicides[4].

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported by various suppliers, with some variation in the exact values. This variability may be attributed to differences in experimental conditions, such as temperature, the purity of the compound, and the grade of DMSO used. The following table summarizes the available quantitative data.

| Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Source | Notes |

| 100 | 579.47 | MedchemExpress | Ultrasonic assistance is noted as necessary. The hygroscopic nature of DMSO is highlighted as a factor that can impact solubility; freshly opened DMSO is recommended[2]. |

| 34 | 197.02 | TargetMol, Selleck Chemicals | Sonication is recommended to aid dissolution[1][5]. It is also noted that moisture-absorbing DMSO can reduce solubility[1]. |

| 15 | Not specified | Sigma-Aldrich, Home Sunshine Pharma | Described as forming a "clear solution"[6]. |

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature.

Materials:

-

This compound (high purity, e.g., ≥97% HPLC)

-

Anhydrous, high-purity DMSO

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of DMSO in a series of vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter to remove any remaining microparticles.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated DMSO solution by accounting for the dilution factor. The result will be the solubility of the compound at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for preparing a solution of this compound in DMSO, a common procedure in a research setting.

Caption: A flowchart outlining the key steps for preparing a solution of this compound in DMSO.

GPR81 Signaling Pathway Context

As an agonist of GPR81, this compound plays a role in the inhibition of lipolysis in adipocytes. The following diagram illustrates the simplified signaling pathway initiated by the activation of GPR81.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-CHLORO-5-HYDROXY-BENZOIC ACID | 53984-36-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | GPR | TargetMol [targetmol.com]

- 6. This compound CAS 53984-36-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

3-Chloro-5-hydroxybenzoic Acid: A Selective GPR81 Agonist with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

3-Chloro-5-hydroxybenzoic acid (3-Cl-5-HBA) has emerged as a potent and selective agonist for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1). GPR81 is predominantly expressed in adipocytes and is the endogenous receptor for lactate. Its activation leads to the inhibition of lipolysis, making it an attractive therapeutic target for metabolic diseases such as dyslipidemia and type 2 diabetes. This technical guide provides a comprehensive overview of the GPR81 agonist activity of this compound, including its quantitative data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Quantitative Data Summary

The agonist activity of this compound at the GPR81 receptor has been characterized across multiple species. The following table summarizes the key quantitative data, primarily focusing on its potency (EC50).

| Species | Assay Type | Parameter | Value (μM) | Reference |

| Human | cAMP Inhibition | EC50 | 16 | [1] |

| Monkey | cAMP Inhibition | EC50 | 17 | [1] |

| Dog | cAMP Inhibition | EC50 | 67 | [1] |

| Rat | cAMP Inhibition | EC50 | 7 | [1] |

| Mouse | cAMP Inhibition | EC50 | 22 | [1] |

| Hamster | cAMP Inhibition | EC50 | 27 | [1] |

GPR81 Signaling Pathways

Activation of GPR81 by an agonist like this compound initiates a signaling cascade primarily through the Gi alpha subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently inhibits protein kinase A (PKA) activity, which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL), ultimately leading to the inhibition of lipolysis in adipocytes.

Experimental Protocols

The characterization of this compound as a GPR81 agonist involves several key in vitro assays. The following are detailed methodologies for these experiments.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in GPR81 signaling.

1. Cell Culture and Preparation:

-

A stable cell line expressing the human GPR81 receptor (e.g., HEK293 or CHO cells) is used.

-

Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) and maintained at 37°C in a 5% CO2 incubator.

-

On the day of the assay, cells are harvested, washed, and resuspended in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

2. Assay Procedure:

-

Cells are seeded into a 384-well plate.

-

A phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) is added to prevent cAMP degradation.

-

Test compounds (e.g., this compound) are added at various concentrations.

-

Forskolin (an adenylyl cyclase activator, typically at 5 µM) is added to stimulate cAMP production.

-

The plate is incubated for 30 minutes at room temperature.

-

Lysis buffer is added, followed by the detection reagents from a commercial cAMP assay kit (e.g., HTRF or AlphaScreen).

3. Data Analysis:

-

The signal (e.g., fluorescence ratio) is measured using a plate reader.

-

The data is normalized to the control (forskolin alone) and a dose-response curve is generated to calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR81 receptor, an event that occurs downstream of G protein activation and is involved in receptor desensitization and signaling.

1. Cell Line:

-

A cell line engineered to express GPR81 fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., PathHunter β-arrestin cells from DiscoverX).

2. Assay Procedure:

-

Cells are seeded into a 384-well white, clear-bottom plate and incubated overnight.

-

The medium is replaced with assay buffer.

-

Test compounds are added at various concentrations.

-

The plate is incubated for 90 minutes at 37°C.

-

Detection reagents are added according to the manufacturer's protocol.

-

The plate is incubated for 60 minutes at room temperature.

3. Data Analysis:

-

Chemiluminescence is measured using a plate reader.

-

A dose-response curve is plotted to determine the EC50 of the compound for β-arrestin recruitment.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of GPR81 agonists.

References

The Lactate Receptor Selectivity of 3-Chloro-5-hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-hydroxybenzoic acid has emerged as a valuable pharmacological tool for the study of the G protein-coupled receptor 81 (GPR81), also known as hydroxycarboxylic acid receptor 1 (HCA1). This receptor, endogenously activated by lactate, plays a significant role in metabolic regulation, particularly in the inhibition of lipolysis. The selectivity of this compound for GPR81 over other closely related hydroxycarboxylic acid receptors, such as GPR109a (HCA2) and GPR109b (HCA3), makes it a critical molecule for elucidating the physiological and pathophysiological roles of GPR81. This technical guide provides a comprehensive overview of the lactate receptor selectivity of this compound, detailing its potency, signaling pathways, and the experimental protocols used for its characterization.

Introduction

The hydroxycarboxylic acid (HCA) receptor family, a subset of G protein-coupled receptors (GPCRs), has garnered significant attention for its role in metabolic homeostasis. This family includes HCA1 (GPR81), HCA2 (GPR109a), and HCA3 (GPR109b), which are activated by endogenous hydroxycarboxylic acids. Lactate, long considered solely a metabolic byproduct, is the endogenous ligand for HCA1[1]. Activation of HCA1 in adipocytes leads to the inhibition of lipolysis, making it a potential therapeutic target for metabolic disorders like dyslipidemia[2][3].

To dissect the specific functions of HCA1, selective agonists are indispensable. This compound has been identified as a potent and selective agonist of GPR81[2]. Its chemical structure allows for specific interactions within the ligand-binding pocket of GPR81, conferring selectivity over the highly homologous HCA2 and HCA3 receptors. This guide will delve into the quantitative pharmacology, signaling mechanisms, and experimental methodologies related to the lactate receptor selectivity of this compound.

Data Presentation: Quantitative Pharmacology

The potency and selectivity of this compound have been quantified across various species and against different HCA receptor subtypes. The following tables summarize the available data from the literature.

Table 1: Potency (EC50) of this compound at GPR81 (HCA1) Across Species

| Species | EC50 (µM) | Reference |

| Human | 16 | [2] |

| Monkey | 17 | [2] |

| Mouse | 22 | [2] |

| Rat | 7 | [2] |

| Hamster | 27 | [2] |

| Dog | 67 | [2] |

Table 2: Selectivity Profile of this compound

| Receptor | Activity (EC50) | Reference |

| GPR81 (HCA1) | ~16 µM (human) | [2] |

| GPR109a (HCA2) | > 1000 µM (inactive) | [2] |

| GPR109b (HCA3) | No data available |

Signaling Pathways

Activation of GPR81 by this compound initiates downstream signaling cascades that mediate its biological effects. Two primary pathways have been elucidated: the canonical Gi-coupled pathway leading to cAMP inhibition and a non-canonical pathway involving PI3K/Akt activation.

Canonical Gi-cAMP Signaling Pathway

Upon agonist binding, GPR81 couples to an inhibitory G protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity and, in adipocytes, the subsequent inhibition of hormone-sensitive lipase (HSL), ultimately suppressing lipolysis.

Non-Canonical PI3K/Akt Signaling Pathway

In some cellular contexts, particularly in cancer cells, GPR81 activation has been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and angiogenesis. The activation of this pathway appears to be independent of the canonical Gi-cAMP axis and may involve β-arrestin or other scaffolding proteins.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the potency and selectivity of compounds like this compound. Below are representative protocols for key experiments.

Experimental Workflow Overview

Radioligand Binding Assay (Competition)

This protocol is a representative method for determining the binding affinity (Ki) of this compound for GPR81.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to GPR81.

Materials:

-

Cell membranes prepared from cells stably expressing human GPR81.

-

Radioligand (e.g., [3H]-Lactate or a suitable radiolabeled antagonist).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in binding buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled ligand (for non-specific binding) or 50 µL of this compound dilution.

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of GPR81-expressing cell membranes (protein concentration to be optimized).

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol describes a method to measure the functional potency (EC50) of this compound by quantifying its effect on cAMP levels.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for GPR81-mediated inhibition of cAMP production.

Materials:

-

Cells stably expressing human GPR81 (e.g., CHO-K1 or HEK293).

-

Forskolin.

-

This compound.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 1 mM IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white microplates.

Procedure:

-

Cell Seeding: Seed GPR81-expressing cells into a 384-well plate and culture overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the cells.

-

Add 10 µL of the this compound dilutions to the respective wells.

-

Incubate for 15-30 minutes at 37°C.

-

Add 10 µL of forskolin (at a concentration that elicits a submaximal cAMP response, e.g., EC80) to all wells except the basal control.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of this compound.

-

Normalize the data with the basal (0% inhibition) and forskolin-only (100% response, which corresponds to 0% inhibition by the agonist) controls.

-

Determine the EC50 value using a sigmoidal dose-response curve fit.

-

PI3K/Akt Pathway Activation Assay (Western Blot)

This protocol outlines a method to assess the activation of the PI3K/Akt pathway by this compound.

Objective: To determine if this compound induces the phosphorylation of Akt, a downstream effector of PI3K.

Materials:

-

Cells expressing GPR81.

-

This compound.

-

Serum-free cell culture medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

PVDF or nitrocellulose membranes.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes). Include a vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with anti-total-Akt and a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-Akt to total-Akt to determine the extent of pathway activation.

-

Conclusion

This compound is a potent and selective agonist of the lactate receptor GPR81 (HCA1). Its selectivity over HCA2 makes it an invaluable tool for investigating the physiological and pathological roles of GPR81 in metabolism and other cellular processes. The activation of GPR81 by this compound proceeds through both a canonical Gi-cAMP pathway, leading to the inhibition of lipolysis, and a non-canonical PI3K/Akt pathway, which can influence cell survival and proliferation. The experimental protocols detailed in this guide provide a framework for the continued characterization of this and other selective GPR81 modulators, which will be crucial for the development of novel therapeutics targeting this important receptor.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-5-hydroxybenzoic Acid Derivatives and Their Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-hydroxybenzoic acid is a versatile chemical intermediate with a growing presence in pharmaceutical and agrochemical research. Its unique substitution pattern provides a scaffold for the development of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, known applications, and biological evaluation of this compound derivatives. A key focus is placed on their role as selective agonists for the G-protein coupled receptor 81 (GPR81), a promising target for the treatment of dyslipidemia. Detailed experimental protocols for synthesis and key biological assays are provided, alongside a quantitative summary of the activity of selected compounds.

Introduction

This compound is an aromatic carboxylic acid characterized by the presence of chloro and hydroxyl groups on the benzene ring. These functional groups impart unique reactivity and properties, making it a valuable starting material for the synthesis of more complex molecules.[1] Its derivatives have garnered significant interest in various fields, including:

-

Pharmaceutical Development: As a key intermediate in the synthesis of anti-inflammatory and analgesic medications.[1]

-

Agrochemicals: In the formulation of herbicides and fungicides.[1]

-

Drug Discovery: Particularly as agonists for GPR81, with potential applications in treating metabolic disorders.

This guide will delve into the core aspects of this compound derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies used for their evaluation.

Synthesis of this compound Derivatives

The chemical structure of this compound offers multiple reactive sites—the carboxylic acid, the hydroxyl group, and the aromatic ring—allowing for a wide array of chemical modifications.

Esterification

The synthesis of this compound esters can be achieved through standard esterification methods, such as the Fischer-Speier esterification.

Experimental Protocol: General Procedure for Ester Synthesis

-

To a solution of this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol) as the solvent, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel if necessary.[2]

Amide Formation

Amide derivatives can be synthesized by activating the carboxylic acid group followed by reaction with a desired amine. Common activating agents include thionyl chloride or coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.

Experimental Protocol: General Procedure for Amide Synthesis

-

To a stirred solution of this compound (1 equivalent) in an inert solvent (e.g., dichloromethane), add a coupling agent such as DCC (1.1 equivalents) and a catalytic amount of DMAP.

-

Stir the mixture at room temperature for a few minutes.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for several hours (typically 8-12 hours) until the reaction is complete as monitored by TLC.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.

-

Wash the filtrate with a dilute acid solution (e.g., 1N HCl), followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.[2]

Synthesis of a Key Intermediate: 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

This derivative is a crucial intermediate for the preparation of certain antimicrobial 3-quinolinecarboxylic acid drugs. A practical synthetic route starting from 2,4-difluoro-3-chlorobenzoic acid has been developed.[3]

Experimental Workflow:

Caption: Synthetic pathway for 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid [3]

-

Nitration: 2,4-Difluoro-3-chlorobenzoic acid is nitrated to introduce a nitro group onto the aromatic ring.

-

Esterification: The carboxylic acid group is converted to an ester to protect it during the subsequent reduction step.

-

Reduction of NO2: The nitro group is reduced to an amino group.

-

Diazotization: The amino group is converted to a diazonium salt.

-

Hydrolysis: The diazonium salt is hydrolyzed to yield the final hydroxylated product. This multi-step synthesis results in an overall yield of approximately 70%.[3]

Biological Activities and Uses

The primary biological activity of interest for many this compound derivatives is their potent and selective agonism of GPR81.

GPR81 Agonism and Anti-lipolytic Effects

This compound is a potent and selective agonist of the lactate receptor GPR81.[4] GPR81 is a G-protein coupled receptor highly expressed in adipocytes. Its activation leads to the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids.

Signaling Pathway of GPR81:

Caption: GPR81 signaling cascade initiated by an agonist.

Activation of GPR81 by an agonist like this compound leads to the coupling of the inhibitory G-protein (Gi). This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP prevents the activation of Protein Kinase A (PKA), a key enzyme that promotes lipolysis. The net result is a decrease in the release of free fatty acids from adipocytes.

Quantitative Data on GPR81 Agonist Activity:

| Compound | Species | EC50 (µM) |

| This compound | Human | 16[4] |

| This compound | Monkey | 17[4] |

| This compound | Dog | 67[4] |

| This compound | Rat | 7[4] |

| This compound | Mouse | 22[4] |

| This compound | Hamster | 27[4] |

Experimental Protocol: In Vivo Lipolysis Assay in Mice

-

Animal Model: Use a suitable mouse model, such as C57Bl/6 mice.

-

Fasting: Fast the mice overnight to establish a baseline for free fatty acid levels.

-

Compound Administration: Administer the test compound (e.g., this compound) orally at various doses (e.g., 30, 100, and 300 mg/kg).[4] A vehicle control group should also be included.

-

Blood Collection: Collect blood samples at a specified time point post-administration (e.g., 10-30 minutes).

-

Free Fatty Acid Measurement: Analyze the plasma or serum for free fatty acid concentrations using a commercially available kit.

-

Data Analysis: Compare the free fatty acid levels in the treated groups to the vehicle control group to determine the effect of the compound on lipolysis. Significant reductions in free fatty acids indicate an anti-lipolytic effect.[4]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Derivatives of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide, which can be conceptually derived from a 3-chlorohydroxybenzoic acid scaffold, have been investigated as potential DPP-IV inhibitors for the treatment of type 2 diabetes.

Experimental Protocol: DPP-IV Inhibitor Screening Assay [5][6][7]

-

Reagents: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[5][6] Prepare solutions of human recombinant DPP-IV enzyme and a fluorogenic substrate (e.g., H-Gly-Pro-aminomethylcoumarin).

-

Assay Setup: In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound at various concentrations. Include wells for 100% initial activity (enzyme and buffer, no inhibitor) and background (buffer only).

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) and then measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5][6]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Antimicrobial Activity

Derivatives of chlorobenzoic acids have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method) [8][9]

-

Microorganisms: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).

-

Media Preparation: Prepare a suitable growth medium in liquid form (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Compound Dilution: Prepare a series of dilutions of the test compounds in the growth medium in test tubes.

-

Inoculation: Inoculate each tube with a standardized suspension of the target microorganism.

-

Incubation: Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 7 days for Aspergillus niger).[9]

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their role as selective GPR81 agonists highlights their potential in the development of novel therapeutics for metabolic diseases. The synthetic versatility of the parent molecule allows for the creation of a wide range of derivatives, enabling the fine-tuning of their pharmacological properties. The experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to synthesize and evaluate these compounds, fostering further exploration of their therapeutic potential. Future research should focus on expanding the library of derivatives, elucidating their structure-activity relationships, and conducting more extensive in vivo studies to validate their efficacy and safety.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. content.abcam.com [content.abcam.com]

- 7. Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

Commercial Suppliers of 3-Chloro-5-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of 3-Chloro-5-hydroxybenzoic Acid. It is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its applications, particularly as a selective GPR81 agonist.

Introduction

This compound (CAS No: 53984-36-4) is a halogenated derivative of hydroxybenzoic acid. It serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Of particular interest to the drug development community is its role as a potent and selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor.[3][4][5] This activity makes it a key tool for studying metabolic regulation, particularly the inhibition of lipolysis, and a potential starting point for the development of therapeutics for dyslipidemia.[6]

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, with purity levels suitable for research and development purposes. The table below summarizes the specifications from several prominent suppliers to facilitate a comparative analysis.

| Supplier | Purity | Appearance | Molecular Weight ( g/mol ) | CAS Number |

| Chem-Impex | ≥ 95% (HPLC)[1] | Off-white solid[1] | 172.57[1] | 53984-36-4[1] |

| Santa Cruz Biotechnology (SCBT) | 97%[4][7] | - | 172.57[4][7] | 53984-36-4[4][7] |

| CymitQuimica | >98.0% (GC)[2] | White to Orange to Green powder to crystal[2] | 172.56[2] | 53984-36-4[2] |

| Sigma-Aldrich | ≥97% (HPLC)[8] | white to beige powder[8] | 172.57[8] | 53984-36-4[8] |

| Home Sunshine Pharma | ≥98.0%[9] | White to Pale yellow powder[9] | - | 53984-36-4[9] |

| Selleck Chemicals | 99.3%[5] | - | 172.57[5] | 53984-36-4[5] |

| MedchemExpress | 99.54%[3] | - | 172.57[3] | 53984-36-4[3] |

| Cayman Chemical | ≥98%[10] | - | 172.6[10] | 53984-36-4[10] |

| TCI America | Min. 98.0% (GC)[6] | White Solid[6] | 172.56[6] | 53984-36-4[6] |

Note: Purity analysis methods are provided where available (HPLC: High-Performance Liquid Chromatography; GC: Gas Chromatography). Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

Key Application: GPR81 Agonism and Inhibition of Lipolysis

This compound is a selective agonist of GPR81, a receptor that is highly expressed in adipocytes.[6] The activation of GPR81 by its endogenous ligand, lactate, or by agonists like this compound, leads to the inhibition of lipolysis, the process of breaking down stored fats (triglycerides) into free fatty acids.[1][6]

Signaling Pathway

The binding of this compound to GPR81 initiates a signaling cascade through a Gi protein-coupled mechanism. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (HSL) and other proteins involved in lipolysis. The ultimate effect is a reduction in the release of free fatty acids from adipose tissue.[4]

Caption: GPR81 Signaling Pathway for Inhibition of Lipolysis.

Experimental Protocols

While detailed, step-by-step protocols are often proprietary or specific to a particular research group, the following outlines a general experimental workflow for assessing the in vivo antilipolytic effects of this compound, based on published studies.[3]

In Vivo Antilipolytic Activity Assay Workflow

Caption: In Vivo Antilipolytic Activity Assay Workflow.

Methodology Details:

-

Animal Model: A common model is the C57Bl6/J mouse fed a high-fat diet for a specified period (e.g., 10 weeks) to induce an obese phenotype.[3]

-

Compound Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC).

-

Dosing: The compound is administered orally (per os, PO) at various doses (e.g., 30, 100, and 300 mg/kg) to determine a dose-response relationship. A vehicle control group is essential.[3]

-

Blood Collection: Blood samples are collected at predetermined time points post-dosing to assess the time course of the effect.

-

Free Fatty Acid (FFA) Analysis: Plasma FFA levels are quantified using a commercially available enzymatic colorimetric assay kit. A significant reduction in FFA levels in the treated groups compared to the vehicle control indicates antilipolytic activity.[3]

Quality Control and Analytical Methods

For researchers developing their own formulations or conducting detailed mechanistic studies, it is crucial to verify the purity and identity of the supplied this compound.

Logical Relationship of Quality Control Tests

Caption: Quality Control Workflow for this compound.

-

High-Performance Liquid Chromatography (HPLC): As indicated by several suppliers, HPLC is a primary method for determining the purity of this compound.[1][8] A typical setup would involve a C18 reversed-phase column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol, with UV detection.

-

Gas Chromatography (GC): For volatile derivatives, GC can also be employed for purity assessment.[2][6]

-

Mass Spectrometry (MS): Coupled with LC or GC, MS is invaluable for identifying any potential impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.

By understanding the commercial landscape, the key biological applications, and the necessary experimental and analytical considerations, researchers can effectively source and utilize this compound in their drug discovery and development endeavors.

References

- 1. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81 [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound ≥97% (HPLC) | 53984-36-4 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

3-Chloro-5-hydroxybenzoic Acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 53984-36-4), a compound utilized in various research and development applications, including as a selective agonist for the lactate receptor, GPR81.[1][2] Adherence to the following protocols is crucial to ensure a safe laboratory environment.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below. It is important to note that specific toxicity values and occupational exposure limits are not well-established in the available literature.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₃ | [3] |

| Molecular Weight | 172.57 g/mol | [3][4] |

| Appearance | White to beige solid/powder | [2][5] |

| Melting Point | 244.0 - 248.0 °C | [3] |

| Boiling Point | 364.8 °C at 760 mmHg | [2][3] |

| Solubility | DMSO: 15 mg/mL (clear solution) | [2][6] |

| Purity | ≥97% (HPLC) |

Table 2: Hazard Identification and Classification

| Hazard Classification | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4] |

Experimental Protocols: Safety and Handling Procedures

While specific experimental protocols for toxicity testing were not available in the searched literature, the following procedures for safe handling, spill response, and personal protection are derived from standard safety data sheets.

General Handling and Storage

-

Handling : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3][7][8] Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in areas where the compound is handled.[3][7] Wash hands thoroughly after handling.[3]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[3] Store locked up.[3][7] Recommended long-term storage is at room temperature. For solutions, storage at -20°C for one month or -80°C for six months is recommended.[1]

Accidental Release Measures

In the event of a spill, follow this general protocol:

-

Evacuate : Immediately evacuate personnel from the spill area.[3]

-

Ventilate : Ensure adequate ventilation.

-

Personal Protection : Wear appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Containment : Prevent further leakage or spillage if it is safe to do so.[3] Do not allow the chemical to enter drains or waterways.[3]

-

Clean-up : For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7] Absorb solutions with an inert material (e.g., diatomite, universal binders) and place in a disposal container.[3]

-

Decontamination : Decontaminate the spill area and any equipment used with a suitable solvent like alcohol.[3]

-

Disposal : Dispose of the waste material in accordance with local, state, and federal regulations.[3]

First Aid Measures

-

If Inhaled : Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.

-

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.

-

In Case of Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[10]

-

If Swallowed : Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][8]

Visual Safety Guides

The following diagrams illustrate key safety workflows and requirements for handling this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound CAS 53984-36-4 Fine Chemical Products [homesunshinepharma.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.kyberlife.com [cdn.kyberlife.com]

- 8. echemi.com [echemi.com]

- 9. 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9 | Chemsrc [chemsrc.com]

- 10. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for 3-Chloro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-hydroxybenzoic acid is a synthetic organic compound with significant biological activity, primarily as a selective agonist for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic acid receptor 1 (HCAR1). Its ability to modulate cellular signaling pathways makes it a valuable tool in metabolic disease research, particularly in the study of lipolysis and obesity. This document provides detailed experimental protocols for the synthesis, characterization, and biological application of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₃ | [Source 10] |

| Molecular Weight | 172.57 g/mol | [Source 10] |

| CAS Number | 53984-36-4 | [Source 7] |

| Appearance | Off-white to beige solid/powder | [Source 10] |

| Purity | ≥97% (HPLC) | [Source 7] |

| Solubility | Soluble in DMSO | [Source 10] |

Synthesis Protocol: A Proposed Route via Nitration, Reduction, Diazotization, and Hydrolysis

Workflow of the Proposed Synthesis:

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 3-Chlorobenzoic Acid

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-chlorobenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature between 0 and 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 3-chloro-5-nitrobenzoic acid.[1]

Step 2: Reduction of 3-Chloro-5-nitrobenzoic Acid

-

Suspend 3-chloro-5-nitrobenzoic acid in a suitable solvent such as ethanol or water.

-

Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Heat the mixture to reflux and stir for several hours.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, filter the hot solution to remove the catalyst or iron salts.

-

Cool the filtrate to crystallize the product, 3-amino-5-chlorobenzoic acid. Filter and dry the solid.

Step 3: Diazotization of 3-Amino-5-chlorobenzoic Acid

-

Dissolve 3-amino-5-chlorobenzoic acid in a dilute mineral acid (e.g., HCl) and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 4: Hydrolysis of the Diazonium Salt

-

Slowly heat the solution containing the diazonium salt.

-

Nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group.

-

Continue heating until the gas evolution ceases.

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filter the crude this compound, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Characterization Data (Predicted)

While specific experimental spectra for this compound were not found in the search results, the following are predicted characteristic spectral data based on analogous compounds.[2][3]

| Technique | Predicted Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.0 (br s, 1H, COOH), ~10.0 (br s, 1H, OH), ~7.5-7.8 (m, 3H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~167 (C=O), ~158 (C-OH), ~135 (C-Cl), ~130-115 (Ar-C) |

| IR (KBr, cm⁻¹) | ν: ~3400-2400 (O-H and C-H stretch), ~1700 (C=O stretch), ~1600, 1470 (C=C stretch), ~800-600 (C-Cl stretch) |

Biological Activity and Applications

This compound is a potent and selective agonist of the GPR81 receptor.[4] GPR81 is activated by lactate, and its activation in adipocytes leads to the inhibition of lipolysis. This makes this compound a valuable research tool for studying metabolic pathways regulated by GPR81.

GPR81 Receptor Activation Signaling Pathway:

Caption: GPR81 activation by this compound leads to inhibition of lipolysis.

Quantitative Data on Biological Activity:

| Species | EC₅₀ for GPR81 | Reference |

| Human | 16 µM | [4] |

| Monkey | 17 µM | [4] |

| Mouse | 22 µM | [4] |

| Rat | 7 µM | [4] |

| Dog | 67 µM | [4] |

| Hamster | 27 µM | [4] |

Experimental Protocols

1. GPR81 Activation Assay (cAMP Measurement using FRET)

This protocol is adapted from established methods for measuring intracellular cAMP levels using a FRET-based biosensor in a 96-well format.[5][6]

Experimental Workflow:

Caption: Workflow for GPR81 activation assay using FRET.

Materials:

-

CHO-K1 cells stably co-expressing human GPR81 and a FRET-based cAMP biosensor (e.g., Epac-based sensor).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

96-well black, clear-bottom plates.

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., HBSS).

-

Forskolin (positive control).

-

Microplate reader with FRET capabilities.

Procedure:

-

Seed the GPR81 and cAMP sensor expressing CHO-K1 cells into a 96-well plate at an appropriate density and incubate overnight.

-

On the day of the assay, remove the culture medium and wash the cells with assay buffer.

-

Add assay buffer containing various concentrations of this compound to the wells. Include wells with vehicle control (DMSO) and a positive control (forskolin).

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity of the donor (e.g., CFP at ~475 nm) and acceptor (e.g., YFP at ~530 nm) fluorophores using a microplate reader with an excitation wavelength of ~430 nm.

-

Calculate the FRET ratio (Acceptor/Donor intensity).

-

Plot the change in FRET ratio against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

2. In Vivo Lipolysis Assay in Mice

This protocol is based on general procedures for assessing in vivo lipolysis in mice following oral administration of a compound.[7][8]

Materials:

-

Male C57BL/6J mice.

-

This compound.

-

Vehicle (e.g., 0.5% carboxymethylcellulose).

-

Oral gavage needles.

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Centrifuge.

-

Free Fatty Acid (FFA) quantification kit.

Procedure:

-

Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 30, 100, and 300 mg/kg).[4]

-

Administer the compound or vehicle to the mice via oral gavage.

-

At specific time points after administration (e.g., 0, 30, 60, 120 minutes), collect a small volume of blood (e.g., via tail vein).

-

Place the blood samples in EDTA-coated tubes and immediately place on ice.

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of free fatty acids in the plasma samples using a commercially available colorimetric assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on plasma FFA levels over time.

Conclusion

This compound is a valuable chemical probe for investigating the physiological roles of the GPR81 receptor. The protocols provided herein offer a framework for its synthesis, characterization, and application in in vitro and in vivo studies, facilitating further research into its potential therapeutic applications in metabolic disorders. Researchers should always adhere to institutional safety and animal care guidelines when performing these experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]